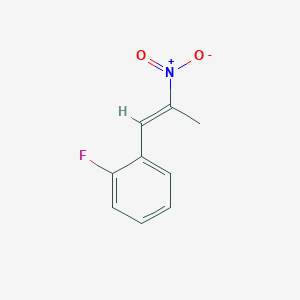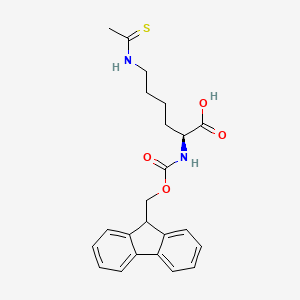![molecular formula C21H15Br2N5OS B12048315 N-(4-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 477329-82-1](/img/structure/B12048315.png)
N-(4-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ブロモフェニル)-2-{[4-(4-ブロモフェニル)-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、複数の官能基を持つ複雑な構造を持つ有機化合物です。
準備方法
合成ルートと反応条件
N-(4-ブロモフェニル)-2-{[4-(4-ブロモフェニル)-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの合成は、通常、複数のステップを必要とします。プロセスは、トリアゾール環の調製から始まり、続いてブロモフェニル基とピリジニル基の導入が行われます。最後のステップでは、アセトアミド結合が形成されます。温度、溶媒、触媒などの特定の反応条件は、この化合物を成功裏に合成するためには不可欠です。
工業生産方法
この化合物の工業生産には、収率を向上させ、コストを削減するために合成ルートを最適化することが含まれる場合があります。これには、連続フロー反応器、高度な精製技術、スケーラブルな反応条件の使用が含まれる可能性があります。
化学反応の分析
反応の種類
N-(4-ブロモフェニル)-2-{[4-(4-ブロモフェニル)-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応により、追加の官能基が導入されるか、既存の官能基が修飾される可能性があります。
還元: この反応により、特定の官能基が還元され、化合物の性質が変化する可能性があります。
置換: この反応により、ある官能基が別の官能基と置き換えられ、化合物の活性度が変化する可能性があります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、置換反応のためのさまざまな求核剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の結果を得るために慎重に制御されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は追加の酸素含有官能基を持つ化合物を生成する可能性がありますが、還元はより単純な誘導体を生成する可能性があります。
科学研究の用途
N-(4-ブロモフェニル)-2-{[4-(4-ブロモフェニル)-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、いくつかの科学研究の用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: 生物学的プロセスの研究のためのプローブとして、または潜在的な治療薬として役立つ可能性があります。
医学: その独特の構造により、特定の生物学的標的に結合することができ、薬物開発の候補になります。
工業: 新しい材料の開発、またはさまざまな工業プロセスにおける触媒として使用できます。
科学的研究の応用
N-(4-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
N-(4-ブロモフェニル)-2-{[4-(4-ブロモフェニル)-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの作用機序には、特定の分子標的との相互作用が関与します。これらの相互作用は、生物学的経路を調節し、さまざまな効果をもたらす可能性があります。関与する正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。
類似化合物との比較
類似化合物
類似の化合物には、他のトリアゾール誘導体とブロモフェニル含有分子が含まれます。これらの化合物は、N-(4-ブロモフェニル)-2-{[4-(4-ブロモフェニル)-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドと構造的特徴を共有していますが、特定の官能基または全体的な構造が異なる場合があります。
独自性
N-(4-ブロモフェニル)-2-{[4-(4-ブロモフェニル)-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの独自性は、官能基の組み合わせとその多様な用途の可能性にあります。その構造により、生物学的標的との特定の相互作用が可能になり、研究開発に貴重な化合物となっています。
特性
CAS番号 |
477329-82-1 |
|---|---|
分子式 |
C21H15Br2N5OS |
分子量 |
545.3 g/mol |
IUPAC名 |
N-(4-bromophenyl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H15Br2N5OS/c22-15-3-7-17(8-4-15)25-19(29)13-30-21-27-26-20(14-2-1-11-24-12-14)28(21)18-9-5-16(23)6-10-18/h1-12H,13H2,(H,25,29) |
InChIキー |
ZDAGCHAJEFBZLN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(Methylsulfinyl)ethyl]piperazine](/img/structure/B12048248.png)
![(3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone](/img/structure/B12048253.png)

![3-Fluoro-4-[(4-morpholin-4-yl)piperidin-1-yl]phenylamine, AldrichCPR](/img/structure/B12048264.png)



![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B12048294.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12048302.png)
![Tert-butyl 2-[2-(bromomethyl)phenoxy]acetate](/img/structure/B12048316.png)

